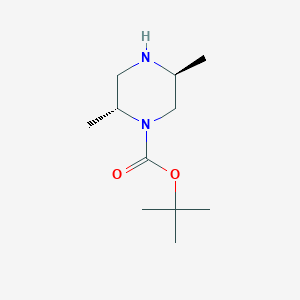
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2,5-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
化学反应分析
Types of Reactions
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .
科学研究应用
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context, and modulate biochemical pathways by binding to active sites or allosteric sites on target proteins .
相似化合物的比较
Similar Compounds
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Similar structure but lacks the chiral centers.
2,5-Dimethylpiperazine: A simpler structure without the tert-butyl and carboxylate groups.
tert-Butyl piperazine-1-carboxylate: Similar but without the methyl groups on the piperazine ring.
Uniqueness
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its chiral centers, which impart specific stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes .
生物活性
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS No. 1523541-79-8) is a synthetic compound belonging to the piperazine family. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.305 g/mol
- CAS Number : 1523541-79-8
- Purity : Typically above 95% for research applications
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and has potential implications in neuropharmacology.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as serotonin and dopamine.
- Receptor Binding : Studies indicate potential binding affinity to various receptors, including serotonin receptors.
- Cytotoxicity : Some derivatives have shown cytotoxic effects on specific cancer cell lines, indicating potential anti-cancer properties.
Table 1: Summary of Biological Activities
Case Studies
-
Antidepressant Activity :
A study conducted on animal models indicated that this compound increased serotonin levels in the brain, suggesting antidepressant-like effects. The results demonstrated significant behavioral changes in tests measuring depression-like symptoms. -
Anticancer Properties :
Research involving human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The findings suggest that it could be a candidate for further development as an anticancer agent. -
Anti-inflammatory Effects :
In vitro studies have shown that the compound reduced levels of pro-inflammatory cytokines in macrophage cultures, indicating potential use in treating inflammatory diseases.
Safety and Toxicology
While promising, the safety profile of this compound is crucial for its application in therapeutics. Preliminary toxicological assessments have indicated low toxicity at therapeutic doses; however, comprehensive studies are necessary to fully establish its safety profile.
Table 2: Toxicological Data Overview
属性
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














